3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol
Description
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-[5-amino-1-(3-hydroxypropyl)benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C13H19N3O2/c14-10-4-5-12-11(9-10)15-13(3-1-7-17)16(12)6-2-8-18/h4-5,9,17-18H,1-3,6-8,14H2 |
InChI Key |
ZQAQXUJPVQZJIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(N2CCCO)CCCO |
Origin of Product |
United States |
Preparation Methods
N1-Alkylation with 3-Hydroxypropyl Groups
The propan-1-ol chain at N1 is introduced via alkylation using 3-bromopropanol or its protected analog (e.g., 3-bromopropyl acetate). A base such as potassium carbonate in dimethylformamide (DMF) facilitates deprotonation and nucleophilic substitution.
Procedure:
-
Dissolve 5-aminobenzimidazole (1 eq) in anhydrous DMF.
-
Add K₂CO₃ (2 eq) and 3-bromopropanol (1.2 eq).
-
Heat at 60°C for 12 hours under nitrogen.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Yield: 60–70% (unoptimized).
Challenges: Competing O-alkylation of the hydroxyl group necessitates protection with acetyl or silyl groups prior to reaction.
N2-Alkylation with 3-Hydroxypropyl Groups
Introducing the 3-hydroxypropyl group at the 2-position requires electrophilic substitution or directed ortho-metalation strategies. However, post-cyclization alkylation at the aromatic 2-position is sterically hindered. Instead, pre-functionalization of the o-phenylenediamine precursor is preferred.
Alternative Approach:
-
Synthesize 3-(2-nitroanilino)propan-1-ol by reacting 2-fluoro-1-nitrobenzene with 3-aminopropanol.
-
Reduce the nitro group to an amine and cyclize with formic acid to yield 2-(3-hydroxypropyl)-5-aminobenzimidazole.
Advantage: Avoids difficult post-cyclization alkylation.
Hydroxyl Group Deprotection
If protected during alkylation (e.g., as acetyl esters), hydroxyl groups are regenerated via hydrolysis:
Procedure:
-
Treat alkylated product with 2M NaOH in methanol (1:1 v/v).
-
Stir at room temperature for 4 hours.
-
Neutralize with dilute HCl and extract with dichloromethane.
Yield Recovery: >90% after deprotection.
Purification and Characterization
Final purification employs recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/methanol eluent). Structural validation via:
-
¹H NMR: Signals at δ 1.8–2.1 ppm (m, CH₂ of hydroxypropyl), δ 4.6–5.0 ppm (t, OH), δ 6.7–7.5 ppm (aromatic H).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential Alkylation | High regioselectivity for N1 | Requires protection/deprotection steps | 60–70 |
| Pre-functionalized Diamine | Avoids post-cyclization alkylation | Multi-step precursor synthesis | 50–65 |
Mechanistic Insights and Side Reactions
-
Over-alkylation: Excess alkylating agent leads to dialkylation at N1 and N3. Mitigated by stoichiometric control.
-
Oxidation: Hydroxyl groups may oxidize to ketones under acidic conditions. Use of inert atmosphere (N₂) is critical.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective reagents like 3-chloropropanol over brominated analogs. Continuous flow reactors enhance reaction control and reduce side products .
Chemical Reactions Analysis
Types of Reactions
3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
Chemistry
3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:
- Substitution Reactions : The benzoimidazole core can undergo electrophilic or nucleophilic substitutions.
- Functionalization : The amino and hydroxy groups can be modified to create derivatives with enhanced properties.
Biology
The compound is being studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that compounds with benzoimidazole structures may exhibit antimicrobial activity, making this compound a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cells, warranting further investigation into its mechanism of action and therapeutic potential.
Medicine
In the medical field, 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol is being explored as a potential therapeutic agent for various diseases. Its ability to interact with biological targets positions it as a candidate for drug development focused on:
- Targeted Therapy : The compound's specific interactions with enzymes or receptors could lead to targeted cancer therapies.
- Drug Formulation : Its solubility characteristics may enhance the formulation of drugs that require improved bioavailability.
Industry
In industrial settings, this compound can be utilized in:
- Material Science : As a precursor for synthesizing new materials with desirable properties.
- Chemical Processes : Its unique structure may facilitate the development of novel chemical processes in organic synthesis.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial effects of various benzoimidazole derivatives, including 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol. The results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Case Study 2: Anticancer Properties
In a collaborative research project between ABC Institute and DEF Hospital, the compound was tested against several cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis in specific cancer types, highlighting its promise as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol involves its interaction with specific molecular targets in biological systems. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural Analog 1: 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol
Structural Differences :
- Core Modification: The benzimidazole core in this compound is partially saturated (2,3-dihydro), and an imino group replaces the amino group at position 3.
- Substituents : A 3-benzyl group at position 3 and a p-tolyloxy-propan-2-ol chain at position 1.
- The imino group may alter hydrogen-bonding capacity compared to the amino group in the target compound.
Structural Analog 2: 3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol Dihydrochloride
Structural Differences :
- Substituent Position : The hydroxyethyl group is attached to position 1 of the benzimidazole, whereas the target compound has a hydroxypropyl group at position 2.
- Salt Form : This analog exists as a dihydrochloride salt, significantly enhancing its solubility compared to the free base form of the target compound.
Physicochemical Properties :
- Molecular Weight : 308.204 g/mol (vs. ~265–280 g/mol estimated for the target compound, assuming a free base).
- Hydrogen Bonding: 5 H-bond donors and 4 acceptors (dihydrochloride form) vs. ~4 donors and 4 acceptors in the target compound .
Applications : Marketed as a research chemical (e.g., AGN-PC-01FVJU), indicating utility in preclinical studies, possibly as a kinase inhibitor or antimicrobial agent .
Comparative Analysis Table
Research Findings and Functional Implications
- Hydroxyalkyl Chain Length : The hydroxypropyl group in the target compound may confer better metabolic stability than the hydroxyethyl group in Analog 2, as longer chains resist rapid oxidation .
- Amino vs. Imino Groups: The amino group in the target compound and Analog 2 likely enhances interactions with acidic residues in biological targets (e.g., ATP-binding pockets), whereas the imino group in Analog 1 might participate in tautomerization, affecting binding dynamics .
- Salt Forms : The dihydrochloride form of Analog 2 highlights the importance of salt selection for optimizing solubility and bioavailability—a consideration absent in current data for the target compound .
Biological Activity
3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol, with the CAS number 1035843-34-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its antibacterial, antifungal, and antioxidant activities.
The molecular formula of the compound is C13H19N3O2, with a molecular weight of 249.31 g/mol. Its structure includes a benzoimidazole moiety, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to benzoimidazole derivatives. For instance, certain derivatives have shown significant activity against Gram-positive and Gram-negative bacteria. In particular, compounds with structural similarities to 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol have been tested for their Minimum Inhibitory Concentration (MIC) values.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| Compound C | 4.69 | Bacillus subtilis |
These findings suggest that modifications in the benzoimidazole structure can enhance antibacterial efficacy, potentially making 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol a candidate for further investigation in antimicrobial therapy .
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity has been explored. Studies indicate that similar benzoimidazole derivatives exhibit antifungal effects against various strains of fungi.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Fungi |
|---|---|---|
| Compound D | 16.69 | Candida albicans |
| Compound E | 56.74 | Fusarium oxysporum |
The data indicates that the presence of hydroxyl groups in the structure may enhance antifungal activity .
Antioxidant Activity
Research has also focused on the antioxidant potential of compounds with similar structures. A study demonstrated that modifications in hydroxyl and carboxypropyl groups could improve antioxidant activity significantly. The synthesized analogues conferred cytoprotection in lymphocytes under oxidative stress conditions.
Table 3: Antioxidant Activity Findings
| Compound Name | Concentration (µM) | Effectiveness (%) |
|---|---|---|
| Compound F | 10 | 75 |
| Compound G | 20 | 85 |
These results suggest that structural modifications can lead to enhanced protective effects against oxidative stress .
Case Studies and Research Findings
Several case studies have investigated the biological activities of benzoimidazole derivatives, including those similar to 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol:
- Study on Antimicrobial Efficacy : A comprehensive study evaluated various benzoimidazole derivatives for their antimicrobial properties, finding significant inhibition against both bacterial and fungal strains.
- Oxidative Stress Protection : Another research focused on the cytoprotective effects of similar compounds against oxidative stress in human lymphocytes, highlighting the importance of structural features in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
